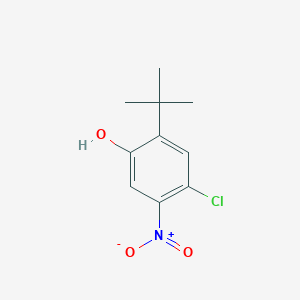
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a hydroxy group and two oxo groups on a naphthalene ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by subsequent reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like anhydrous tetra-n-butylammonium fluoride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to form hydroxy groups.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The compound can influence various pathways, including oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
3-Hydroxy-2-naphthoic acid: Contains a hydroxy group and an acetic acid moiety but lacks the oxo groups.
1,4-Naphthoquinone: Contains oxo groups but lacks the hydroxy and acetic acid moieties.
Uniqueness: (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetic acid is unique due to the combination of hydroxy, oxo, and acetic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
4554-99-8 |
|---|---|
Molekularformel |
C12H8O5 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O5/c13-9(14)5-8-10(15)6-3-1-2-4-7(6)11(16)12(8)17/h1-4,15H,5H2,(H,13,14) |
InChI-Schlüssel |
GZXAJZYOXMILHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)



![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
